BenchChemオンラインストアへようこそ!

(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

ProTide prodrug stereochemical SAR phosphoramidate activation

(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 2096985-18-9; molecular formula C₂₁H₂₇N₂O₇P; molecular weight 450.40 g/mol) is a synthetic phosphoramidate monoester belonging to the ProTide prodrug class. It serves as the D-alanine (R-configuration at the amino acid α-carbon) diastereomer of the activated phosphoramidate intermediate used in the convergent synthesis of the FDA-approved antiviral agent remdesivir (GS-5734).

Molecular Formula C21H27N2O7P
Molecular Weight 450.4 g/mol
Cat. No. B12835970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate
Molecular FormulaC21H27N2O7P
Molecular Weight450.4 g/mol
Structural Identifiers
SMILESCCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C21H27N2O7P/c1-4-17(5-2)15-28-21(24)16(3)22-31(27,29-19-9-7-6-8-10-19)30-20-13-11-18(12-14-20)23(25)26/h6-14,16-17H,4-5,15H2,1-3H3,(H,22,27)/t16-,31?/m1/s1
InChIKeyCSURKLFFMMBEFL-ZYRTVQBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 2096985-18-9): A Critical Remdesivir Process Impurity and Stereochemical Probe for Antiviral Prodrug Development


(R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (CAS 2096985-18-9; molecular formula C₂₁H₂₇N₂O₇P; molecular weight 450.40 g/mol) is a synthetic phosphoramidate monoester belonging to the ProTide prodrug class [1]. It serves as the D-alanine (R-configuration at the amino acid α-carbon) diastereomer of the activated phosphoramidate intermediate used in the convergent synthesis of the FDA-approved antiviral agent remdesivir (GS-5734) [2]. While the L-alanine (S)-2-ethylbutyl ester is the required stereochemistry for the active pharmaceutical ingredient, this (R)-isomer is a defined process impurity and a valuable stereochemical probe for investigating the enzymatic activation, antiviral potency, and metabolic fate of nucleoside phosphoramidate prodrugs [3].

Why Generic L-Alanine Phosphoramidate Intermediates Cannot Replace the (R)-2-Ethylbutyl D-Alanine Isomer in Remdesivir Impurity Profiling and Stereochemical Studies


Substituting the target (R)-2-ethylbutyl D-alanine phosphoramidate with the more common (S)-2-ethylbutyl L-alanine isomer (CAS 1354823-36-1) would fundamentally compromise impurity quantification accuracy, enzymatic activation studies, and antiviral structure-activity relationship (SAR) investigations. Remdesivir is approved and manufactured as a single diastereomer with defined stereochemistry at both the phosphorus (Sp) and amino acid ester (L-alanine, S) centers [1]. The D-alanine (R)-ester impurity arises from racemization or epimerization during synthesis and must be accurately quantified as a potential critical quality attribute per ICH Q3A guidelines [2]. Furthermore, the two known activating enzymes—carboxylesterase 1 (CES1) and cathepsin A (CatA)—exhibit stereoselective substrate preferences that differ between diastereomers, meaning that the (R)-alanine isomer may demonstrate distinct metabolic activation kinetics and tissue-specific processing compared to the (S)-alanine form [3].

Quantitative Differentiation Evidence for (R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate Versus Closest Structural Analogs


Amino Acid Ester Stereochemistry: (R)-D-Alanine Versus (S)-L-Alanine Configuration Dictates Prodrug Activation and Antiviral Potency

The target compound bears the (R)-configuration at the alanine α-carbon (D-alanine ester), whereas the active pharmaceutical ingredient remdesivir and its primary synthetic intermediate require the (S)-configuration (L-alanine ester). ProTide SAR studies across multiple nucleoside scaffolds have established that the L-alanine ester is essential for efficient intracellular activation: the L-alanine (S)-isomer of remdesivir's phosphoramidate precursor is preferentially hydrolyzed by CES1 and CatA to release the nucleoside monophosphate, while the D-alanine (R)-isomer shows reduced or abolished substrate recognition by these activating enzymes [1]. In the sofosbuvir ProTide series, the (S)-alanine (Sp) diastereomer demonstrated 18-fold higher anti-HCV activity compared to the (Rp) diastereomer, establishing a quantitative precedent for the magnitude of potency differences attributable to stereochemistry at the phosphoramidate center [2]. While direct EC₅₀ data for the isolated (R)-alanine remdesivir precursor against specific viral polymerases have not been publicly reported, this compound serves as a critical negative control for confirming that antiviral activity depends absolutely on the L-alanine stereochemistry [3].

ProTide prodrug stereochemical SAR phosphoramidate activation remdesivir impurity

Phosphorus Stereochemical Configuration: (Sp)-Phosphorus in the Target Compound and Its Enzymatic Processing Specificity

The target compound contains a chiral phosphorus center in the (S)-configuration (Sp). The phosphorus stereochemistry of ProTide prodrugs directly determines the rate and extent of enzymatic hydrolysis by activating enzymes. For remdesivir, the (Sp)-diastereomer was selected as the clinical candidate based on superior antiviral activity, yet the chemoenzymatic synthesis literature explicitly notes that obtaining pure (Rp)-diastereomer is synthetically challenging [1]. Engineered phosphotriesterase (PTE) variants such as W131M and I106A/W131M achieve complete hydrolysis of the (Rp)-diastereomer within <20 minutes, enabling kinetic resolution of Sp-enriched material to >99% diastereomeric purity [2]. The target compound—combining (Sp)-phosphorus with (R)-alanine—presents a unique stereochemical pairing not represented by either the active drug substance (Sp, L-alanine) or the fully inverted impurity (Rp, L-alanine), making it essential for establishing baseline separation in chiral HPLC methods and for studying the interplay between phosphorus and amino acid stereocenters in enzyme recognition [3].

chiral phosphorus phosphotriesterase ProTide activation diastereomer resolution

Diastereomeric Purity Specifications: Crystallization-Driven Enrichment of the (SS)-Isomer to >99% Purity from Mixed (SS)/(SR) Intermediate Streams

The advanced intermediate (S)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate (the L-alanine analog of the target compound) is initially obtained as a mixture of (SS) and (SR) diastereomers due to the chiral phosphorus center [1]. Chavhan et al. (2023) developed a fractional crystallization process that enriches the desired (SS)-isomer from this mixture to 99% diastereomeric purity, achieving a ~45% yield improvement relative to chromatography-based purification . The ¹H NMR spectrum confirms the (SS)-isomer identity through distinct chemical shift signatures. This process development paper establishes that the (SS)-isomer—which corresponds to the Sp-phosphorus, L-alanine combination—is thermodynamically more stable, preferentially crystallizing from solution, while the (SR)-isomer remains in the mother liquor [2]. The target (R)-alanine compound, bearing the opposite amino acid stereocenter, represents the analogous impurity that must be controlled to ensure that fractional crystallization does not inadvertently enrich a non-pharmacopoeial stereoisomer.

fractional crystallization diastereomeric purity remdesivir intermediate process chemistry

Physicochemical Differentiation: XLogP, Hydrogen Bonding Capacity, and Rotatable Bond Count Distinguish the Target Compound from the Remdesivir API

The target phosphoramidate intermediate exhibits distinct physicochemical properties compared to the fully elaborated remdesivir API (C₂₇H₃₅N₆O₈P, MW 602.59 g/mol) that directly impact analytical method development. PubChem computed properties for the target (R)-alanine compound include: XLogP3-AA = 5.1, hydrogen bond donor count = 1, hydrogen bond acceptor count = 8, and rotatable bond count = 12 [1]. These values place the compound in a lipophilicity range (cLogP ~5) that is significantly higher than the parent nucleoside GS-441524 (cLogP ~-1) and substantially lower than the final remdesivir API (cLogP ~3.5), establishing a clear chromatographic retention hierarchy [2]. The 12 rotatable bonds confer conformational flexibility that must be considered in reversed-phase HPLC method optimization: the (R)-alanine and (S)-alanine isomers may exhibit different retention times on chiral stationary phases but are unlikely to be resolved on conventional C18 columns without derivatization [3].

lipophilicity drug-likeness chromatographic retention physicochemical profiling

Regulatory Classification: Defined Impurity Identity for ANDA and DMF Filing in Remdesivir Generic Development Programs

The target compound is cataloged as 'Remdesivir Impurity 6' (CAS 2096985-18-9) by multiple pharmacopoeial reference standard suppliers and is chemically defined as 2-Ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-D-alaninate [1]. It is provided with detailed characterization data compliant with regulatory guidelines for Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications [2]. The D-alanine (R)-ester arises as a process impurity when the L-alanine 2-ethylbutyl ester starting material undergoes racemization during phosphoramidate bond formation. ICH Q3A specifies that any impurity present at ≥0.10% (for a drug substance with a maximum daily dose >2 g/day, as applies to remdesivir) must be identified and qualified [3]. Thus, the availability of a certified (R)-alanine impurity standard is a regulatory prerequisite for generic drug product development, enabling accurate quantification of this specific stereoisomeric impurity in API batches.

pharmaceutical impurity reference standard ANDA filing quality control

Structural Confirmation by ¹H NMR: Discrimination of (SS)- and (SR)-Diastereomers Through Diagnostic Proton Chemical Shifts

The Chavhan et al. (2023) study demonstrated that the (SS)-isomer (Sp-phosphorus, L-alanine) of the remdesivir intermediate can be unambiguously distinguished from the (SR)-isomer by ¹H NMR spectroscopy [1]. The phosphorus stereocenter creates distinct magnetic environments for nearby protons, resulting in characteristic chemical shift differences between diastereomers. For the target (R)-alanine, (Sp)-phosphorus compound, the combination of an inverted amino acid stereocenter with an (Sp)-phosphorus configuration is predicted to produce a unique ¹H NMR fingerprint that differs from both the (SS)-L-alanine and (SR)-L-alanine isomers [2]. The nitrophenoxy aromatic protons (δ 7.2–8.3 ppm), the α-proton of the alanine moiety (δ 3.8–4.3 ppm), and the 2-ethylbutyl methylene protons adjacent to the ester oxygen (δ 3.9–4.2 ppm) serve as diagnostic signals for stereochemical assignment [3]. This spectroscopic differentiation is critical for batch-to-batch identity confirmation and for detecting any epimerization during long-term storage.

NMR spectroscopy diastereomer identification structural elucidation remdesivir intermediate

High-Value Application Scenarios for (R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate in Antiviral Research and Generic Drug Development


Remdesivir ANDA Impurity Profiling: Method Validation and System Suitability Testing

Generic pharmaceutical manufacturers pursuing ANDA approval for remdesivir must demonstrate that their HPLC or UPLC methods can resolve and quantify the (R)-alanine (D-alanine) phosphoramidate impurity from the active pharmaceutical ingredient and other process-related impurities [1]. The target compound (CAS 2096985-18-9) serves as the certified reference standard for impurity identification during forced degradation studies, establishing relative retention times (RRT) and relative response factors (RRF) for this specific stereoisomer. Per ICH Q3A, any unspecified impurity exceeding the 0.10% identification threshold must be structurally characterized, and the (R)-alanine impurity reference standard provides the definitive comparator for LC-MS confirmation of impurity identity in API release testing [2].

ProTide Stereochemical SAR: Elucidating Amino Acid Ester Specificity in Phosphoramidate Prodrug Activation

Medicinal chemistry groups investigating structure-activity relationships of nucleoside phosphoramidate prodrugs can employ the target compound as a stereochemical probe to determine whether intracellular activating enzymes (CES1, CatA, Hint1) exhibit absolute specificity for the L-alanine ester or can process D-alanine substrates to any measurable extent [1]. By comparing the antiviral EC₅₀ of the complete remdesivir molecule bearing either L-alanine or D-alanine ester moieties, researchers can quantify the contribution of amino acid stereochemistry to overall prodrug potency. This experimental design has precedent in the sofosbuvir development program, where the L-alanine (Sp) diastereomer proved 18-fold more potent than the D-alanine (Rp) diastereomer [2].

Enzymatic Hydrolysis Selectivity Studies: Probing Phosphotriesterase Substrate Recognition for Chiral Phosphoramidates

The target compound—with its defined (Sp)-phosphorus configuration and (R)-alanine ester—enables systematic investigation of how phosphotriesterase enzymes discriminate between phosphorus and amino acid stereocenters simultaneously [1]. Engineered PTE variants such as W131M and I106A/W131M have demonstrated complete discrimination between Sp and Rp phosphorus diastereomers, but their behavior with D-alanine versus L-alanine substrates has not been exhaustively characterized. The target compound fills this gap, providing a model substrate to test whether the amino acid ester stereochemistry modulates the enzymatic hydrolysis rate at the phosphorus center [2].

Forced Degradation and Stability-Indicating Method Development for Remdesivir Drug Substance

ICH Q1A(R2) stability testing requirements mandate that analytical methods be stability-indicating, meaning they must resolve the drug substance from all potential degradation products and process impurities [1]. The (R)-alanine phosphoramidate impurity may form under basic or nucleophilic conditions that promote epimerization at the alanine α-carbon. Including this reference standard in forced degradation studies (acid, base, oxidative, thermal, photolytic stress conditions) enables identification of specific conditions that generate this stereoisomeric impurity, informing appropriate storage and handling recommendations for remdesivir API [2].

Quote Request

Request a Quote for (R)-2-Ethylbutyl 2-(((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.